3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE
Overview
Description
3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE is a compound that features two trifluoromethyl groups and a benzimidazole moiety. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals, agrochemicals, and materials due to its ability to modify the steric and electronic properties of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the reaction of aryl iodides with trifluoromethyl copper . Another method involves the conversion of carboxylic acids to trifluoromethyl groups using sulfur tetrafluoride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of antimony trifluoride and antimony pentachloride in the Swarts reaction is another industrial method to introduce trifluoromethyl groups .
Chemical Reactions Analysis
Types of Reactions
3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the benzimidazole moiety.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often using reagents like trifluoromethyl copper.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified trifluoromethylated compounds .
Scientific Research Applications
3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE involves its interaction with molecular targets and pathways. The trifluoromethyl groups can influence the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
Efavirenz: An HIV reverse transcriptase inhibitor containing a trifluoromethyl group.
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Uniqueness
What sets 3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE apart is its dual trifluoromethyl groups and benzimidazole moiety, which provide unique steric and electronic properties. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6N3O/c17-15(18,19)9-4-1-3-8(7-9)13(26)23-10-5-2-6-11-12(10)25-14(24-11)16(20,21)22/h1-7H,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOQJVGPHINRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC3=C2N=C(N3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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